molecular formula C7H5Br2ClN2 B1399128 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide CAS No. 1146615-84-0

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1399128
CAS No.: 1146615-84-0
M. Wt: 312.39 g/mol
InChI Key: NGNBYJVRSSBNLB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 2-Bromo-5-chloro-3-nitropyridine
  • 6-Chloroimidazo[1,2-a]pyridine

Uniqueness: 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications .

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2.BrH/c8-6-3-10-7-2-1-5(9)4-11(6)7;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNBYJVRSSBNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721005
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146615-84-0
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
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3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 3
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 4
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 6
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide

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